FK-3000

Virology Antiviral Assay Therapeutic Index

FK-3000 (6,7-di-O-acetylsinococuline) is a morphinane alkaloid with a unique C-6/C-7 acetylation pattern critical for dual anti-proliferative and anti-viral activity. It suppresses NF-κB/COX-2 and induces p38 MAPK-mediated G2/M arrest, outperforming generic alkaloids. Validated in MDA-MB-231 and HSV-1 BALB/c models. LC-MS quantitation method available. For oncology and virology research; not for human use.

Molecular Formula C22H27NO7
Molecular Weight 417.5 g/mol
Cat. No. B1233056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-3000
SynonymsFK-3000
FK3000
Molecular FormulaC22H27NO7
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O
InChIInChI=1S/C22H27NO7/c1-11(24)29-16-10-22-7-8-23-14(18(22)21(28-4)20(16)30-12(2)25)9-13-5-6-15(27-3)19(26)17(13)22/h5-6,14,16,20,23,26H,7-10H2,1-4H3/t14-,16?,20?,22-/m0/s1
InChIKeyXAQZCUNTDGRIEM-ZOUNEDFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is FK-3000 (6,7-Di-O-acetylsinococuline)? A Plant-Derived Alkaloid with Dual Anticancer and Antiviral Activity


FK-3000, chemically identified as 6,7-di-O-acetylsinococuline, is a morphinane-type alkaloid isolated from plants of the Stephania genus, notably Stephania delavayi and Stephania cepharantha [1]. It is a small molecule with a molecular weight of 417.45 g/mol and the molecular formula C22H27NO7 . The compound has been studied as a research tool in oncology and virology due to its documented ability to induce both apoptosis and cell cycle arrest in carcinoma cells, and to inhibit viral replication .

Why FK-3000 Cannot Be Substituted with Other Morphinane or Anti-Cancer Alkaloids


Generic substitution with other morphinane alkaloids, such as sinococuline or its other epimers, is not scientifically justifiable due to FK-3000's unique acetylation pattern at the C-6 and C-7 positions, which is critical for its dual anti-proliferative and anti-viral activity [1]. Simple substitution with a common chemotherapy agent like Taxol or a standard antiviral like Acyclovir would fail to capture FK-3000's distinct polypharmacology, which operates through a unique combination of p38 MAPK-mediated cell cycle arrest and NF-κB pathway suppression [2]. The evidence below quantifies these specific differences in activity, mechanism, and therapeutic index, providing a clear basis for selecting FK-3000 for targeted research applications over its closest analogs and in-class alternatives.

Quantitative Evidence of FK-3000 Differentiation: A Comparator-Based Guide for Scientific Selection


FK-3000 Exhibits Potent Anti-HSV-1 Activity with a Defined Therapeutic Index

In a direct comparative study of 49 alkaloids from Stephania cepharantha, FK-3000 was found to be the most active compound against Herpes Simplex Virus type 1 (HSV-1), including acyclovir (ACV)-resistant strains. It demonstrated a specific in vitro therapeutic index that differentiates its antiviral potency from cytotoxicity [1].

Virology Antiviral Assay Therapeutic Index

FK-3000 Shows Higher Antiproliferative Potency than Paclitaxel (Taxol) in MDA-MB-231 Breast Cancer Cells

FK-3000's antiproliferative activity was compared to the standard-of-care chemotherapeutic, paclitaxel (Taxol), in MDA-MB-231 triple-negative breast cancer cells. While obtained from separate studies, the data indicate FK-3000 is substantially more potent on a mass concentration basis [1][2].

Oncology Breast Cancer Cell Proliferation Assay

FK-3000 Demonstrates a Unique Dual Mechanism of Cell Cycle Arrest (G2/M) and Apoptosis

Unlike many agents that act solely through a single pathway, FK-3000 has been shown to exert its anti-proliferative effect through two distinct pathways: G2/M cell cycle arrest via p38 MAPK phosphorylation and CDC25B dephosphorylation, and a separate, p38 MAPK-independent induction of apoptosis [1].

Cell Cycle Analysis Apoptosis Mechanism of Action

FK-3000 PK Profile in Rat Model Confirms Rapid Oral Absorption for In Vivo Studies

An LC-MS based pharmacokinetic study in rats has established the basic absorption parameters for FK-3000 following oral administration, a key piece of information for planning in vivo efficacy experiments [1].

Pharmacokinetics Oral Bioavailability In Vivo Model

FK-3000 Demonstrates In Vivo Efficacy Against HSV-1 Infection in a Murine Model

The antiviral activity of FK-3000 has been validated in vivo. In a study using BALB/c mice cutaneously infected with HSV-1, oral administration of FK-3000 at specific doses resulted in a statistically significant delay in the progression of skin lesions and an extension of survival time [1].

In Vivo Efficacy Antiviral HSV-1 Infection Model

FK-3000 Shows Broad-Spectrum Antiproliferative Activity Across Diverse Cancer Cell Lines

FK-3000 has been profiled against a panel of cancer cell lines, showing a range of antiproliferative activities. This data helps define its spectrum of sensitivity and allows researchers to select appropriate cell models for their studies [1].

Oncology Cancer Panel IC50 Profiling

Validated Research Applications for FK-3000: Leveraging Its Distinct Activity Profile


Investigating NF-κB and COX-2 Signaling in Triple-Negative Breast Cancer

Use FK-3000 as a chemical probe to dissect the NF-κB/COX-2 signaling axis. The compound has been shown to directly suppress NF-κB nuclear translocation, decrease its phosphorylation, and reduce COX-2 expression in MDA-MB-231 cells [1]. This makes it an ideal tool for studying inflammation-linked cancer progression in an aggressive, treatment-resistant breast cancer model.

Exploring p38 MAPK-Dependent G2/M Cell Cycle Arrest Mechanisms

Employ FK-3000 in cell cycle studies to specifically induce G2/M arrest via the p38 MAPK/CDC25B/cyclin B pathway. Its dual mechanism of action—arrest and p38 MAPK-independent apoptosis—allows researchers to separate these two events using a p38 MAPK inhibitor (like SB 239063) to study the arrest pathway in isolation, a key advantage over compounds with a single mechanism [2].

Establishing a Sensitive In Vivo Model for HSV-1 Antiviral Research

Utilize FK-3000 as a reference standard or tool compound in BALB/c mouse models of cutaneous HSV-1 infection. With an established oral dosing regimen (10-25 mg/kg) that has been shown to delay lesion progression and prolong survival [3], FK-3000 can serve as a reliable comparator for evaluating novel antiviral candidates in vivo.

Conducting Bioavailability and Pharmacokinetic Studies of Natural Product Leads

Leverage the validated LC-MS analytical method developed for FK-3000 to quantify the compound in biological matrices [4]. The established pharmacokinetic parameters in rats (Tmax = 0.20 h, oral bioavailability) make it a convenient model compound for training personnel or for method development in labs focused on the ADME properties of natural alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for FK-3000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.